

The Discovery and Development of BMS-P5 Free Base: A Technical Overview

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Compound of Interest		
Compound Name:	BMS-P5 free base	
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Introduction

BMS-P5 free base is a potent and selective, orally active small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1] Developed by Bristol-Myers Squibb, this compound has shown significant preclinical activity in the context of multiple myeloma (MM) by inhibiting the formation of neutrophil extracellular traps (NETs), a process implicated in the progression of the disease.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BMS-P5, presenting key data in a structured format and detailing experimental methodologies.

Discovery and Synthesis

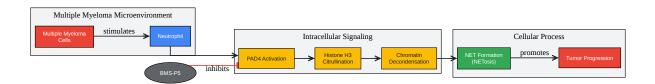
The discovery of BMS-P5 originates from research aimed at identifying selective inhibitors of PAD4. The full chemical name for the hydrochloride salt of the active compound is ((cis)-5-Amino-2-methylpiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazole-5-yl)methanone, hydrochloride.[1] The synthesis of BMS-P5 is detailed in patent US9127003B2, Example 24. While the full patent text is not publicly available, the general synthetic approach for similar complex heterocyclic compounds often involves multi-step sequences, including cross-coupling reactions to form the bi-aryl core and subsequent amide bond formation.



Mechanism of Action

BMS-P5 exerts its therapeutic effect by selectively inhibiting the PAD4 enzyme. PAD4 is responsible for the citrullination of histones, a key event in the formation of NETs. By blocking PAD4, BMS-P5 prevents the decondensation of chromatin required for NET release, thereby mitigating the pro-tumorigenic effects of NETs in the multiple myeloma microenvironment.

The signaling pathway illustrating the role of PAD4 in NETosis and the inhibitory action of BMS-P5 is depicted below.



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Figure 1: Mechanism of action of BMS-P5 in inhibiting PAD4-mediated NETosis.

Preclinical Pharmacology In Vitro Activity

BMS-P5 has demonstrated potent and selective inhibition of PAD4. The in vitro activity of BMS-P5 is summarized in the table below.

Parameter	Value	Cell Line/Enzyme	Reference
IC50	98 nM	Recombinant human PAD4	
Selectivity	>10 μM (IC50)	PAD1, PAD2, PAD3	_

In Vivo Efficacy



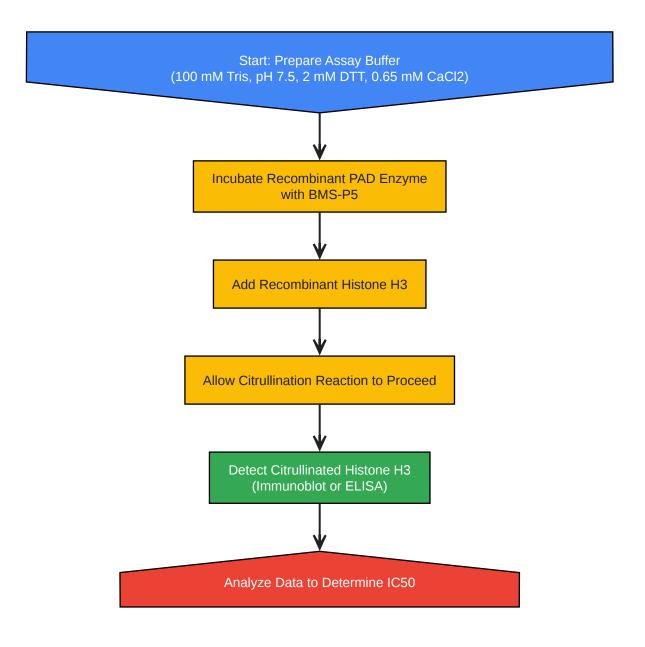
The in vivo efficacy of BMS-P5 has been evaluated in a syngeneic mouse model of multiple myeloma. The key findings are presented in the following table.

Animal Model	Dosage and Administration	Key Outcomes	Reference
Syngeneic mouse model of MM	50 mg/kg, oral gavage, twice daily	Significantly delayed development of symptomsSignificantly prolonged survival	

Experimental Protocols PAD Enzyme Assays

The inhibitory potency of BMS-P5 against PAD enzymes was determined using recombinant human proteins and histone H3 as a substrate. The general workflow for this assay is outlined below.





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Figure 2: General workflow for PAD enzyme inhibition assay.

Detailed Methodology:

- Recombinant human PAD enzymes (PAD1, PAD2, PAD3, or PAD4) were incubated with varying concentrations of BMS-P5 in an assay buffer containing 100 mM Tris, pH 7.5, 2 mM DTT, and 0.65 mM CaCl2.
- The enzymatic reaction was initiated by the addition of recombinant histone H3 as a substrate.



• The level of citrullinated histone H3 was quantified using either an ELISA-based assay with an anti-citrullinated histone H3 antibody or by immunoblotting with subsequent densitometry.

In Vivo Efficacy Study in a Syngeneic Mouse Model of Multiple Myeloma

The anti-tumor effects of BMS-P5 were evaluated in a syngeneic mouse model of multiple myeloma.

Detailed Methodology:

- MM tumors were established in mice by intravenous inoculation of DP42 cells.
- Three days after tumor cell injection, mice were randomized into two groups: vehicle control and BMS-P5 treatment.
- BMS-P5 was administered by oral gavage at a dose of 50 mg/kg twice a day. The vehicle control consisted of 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate (pH 4.6).
- Mice were monitored for the onset of symptoms (e.g., paralysis, hunched posture), and survival was recorded.

Pharmacokinetics, Metabolism, and Toxicology

Detailed public information regarding the absorption, distribution, metabolism, and excretion (ADME) and toxicology profile of BMS-P5 is limited at the time of this writing. As a preclinical candidate, these studies are typically conducted as part of the Investigational New Drug (IND)-enabling phase.

Conclusion

BMS-P5 free base is a promising, orally bioavailable PAD4 inhibitor with demonstrated preclinical efficacy in a mouse model of multiple myeloma. Its mechanism of action, centered on the inhibition of NET formation, represents a novel therapeutic strategy for this malignancy. Further investigation into its pharmacokinetic, pharmacodynamic, and safety profiles will be crucial for its potential clinical development.



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